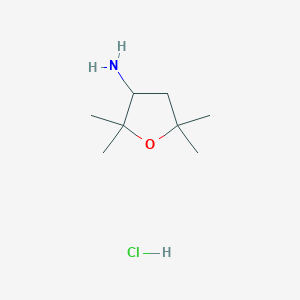

2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride

Beschreibung

Chemical and Structural Significance of Tetramethyloxolane Derivatives

2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride (C₈H₁₈ClNO) belongs to the tetramethyloxolane family, characterized by a five-membered oxolane ring with four methyl groups at positions 2 and 5 and an amine substituent at position 3. The methyl groups induce steric hindrance, shielding the ethereal oxygen and preventing peroxide formation—a critical safety advantage over traditional ethers like tetrahydrofuran (THF) or diethyl ether. The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic applications.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₈H₁₈ClNO |

| Ring Structure | Tetrahydrofuran (oxolane) with methyl groups at C2/C5 and amine at C3 |

| Steric Environment | Bulky methyl groups reduce oxygen accessibility, inhibiting peroxidation |

| Solubility | Improved in polar solvents due to hydrochloride formation |

Historical Context and Development

The compound emerged from efforts to develop safer solvents and reagents in organic synthesis. Early work on tetramethyloxolanes began in the late 20th century, with 2,2,5,5-tetramethyltetrahydrofuran (TMTHF) first synthesized via acid-catalyzed dehydration of 2,5-dimethylhexane-2,5-diol. The amine derivative was later developed to expand functionalization potential, particularly for cross-coupling reactions. Its non-polar yet peroxide-resistant properties positioned it as a toluene alternative in Pd-catalyzed aminations and lithiation-trapping reactions.

Table 2: Synthetic Milestones

Importance in Heterocyclic Chemistry

The compound’s rigid oxolane scaffold and amine functionality make it a versatile building block for heterocyclic systems. Its steric profile enables selective reactivity in cross-coupling reactions, avoiding undesired side reactions. For example, in Pd-catalyzed Buchwald–Hartwig aminations, the solvent TMO (2,2,5,5-tetramethyloxolane) outperforms toluene in electron-deficient aryl bromide couplings due to reduced nucleophilic interference. Additionally, the amine group facilitates chelation with metals, enhancing catalytic efficiency in asymmetric syntheses.

Research Scope and Scientific Applications

Current research focuses on three areas:

- Green Chemistry : Replacement of hazardous solvents (e.g., toluene, THF) in cross-coupling and polymerization reactions.

- Catalysis : Development of ligand systems for enantioselective lithiation-trapping and Negishi cross-coupling.

- Material Science : Synthesis of epoxy resin curing agents and thermally stable polymers.

Table 3: Applications in Organic Reactions

Eigenschaften

IUPAC Name |

2,2,5,5-tetramethyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)5-6(9)8(3,4)10-7;/h6H,5,9H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCGRGWYULYCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(O1)(C)C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride is a heterocyclic compound with the molecular formula C₈H₁₈ClNO. This compound is notable for its unique structural properties and potential biological activities stemming from its amine group. The synthesis of this compound typically results in a hydrochloride salt that enhances its solubility and stability in various applications. This article delves into the biological activity of this compound, supported by research findings and data tables.

The compound is characterized by:

- Molecular Formula : C₈H₁₈ClNO

- Molecular Weight : 179.69 g/mol

- Structure : Contains an amine group that contributes to its biological reactivity.

The presence of bulky methyl groups surrounding the ether oxygen alters its chemical behavior, making it a safer alternative to traditional solvents like tetrahydrofuran and toluene.

The biological activity of this compound is primarily attributed to its amine functional group. This group can interact with various biological targets, influencing enzyme activity and receptor interactions. The compound may act as an inhibitor or modulator depending on its structural modifications.

Case Studies and Research Findings

- Enzyme Interaction Studies :

-

Comparative Analysis :

- A comparative study of various amine compounds highlighted the unique reactivity of this compound in biochemical pathways. The presence of the bulky methyl groups enhances its stability while allowing for selective interactions with biological targets.

-

Potential Therapeutic Applications :

- The compound's structural similarity to other biologically active molecules suggests potential therapeutic applications. For example, it may be explored as a candidate for drug development targeting specific diseases influenced by enzyme activity modulation.

Comparison of Biological Activities

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₈H₁₈ClNO | Enzyme inhibition and receptor modulation |

| 2-Chlorooxazole-4-carbonitrile | C₅H₄ClN₂O | Inhibitor of various enzymes |

| 3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride | C₁₁H₁₃ClN₂O₄S | Interaction with multiple biological targets |

Wissenschaftliche Forschungsanwendungen

Solvent Applications

Non-Polar Solvent : TMTHF has been identified as a non-polar solvent with properties similar to toluene. It is particularly useful in organic synthesis where non-polar solvents are required. Its stability under various conditions makes it an attractive alternative to traditional solvents that may pose safety risks due to peroxide formation .

Green Chemistry : The use of TMTHF aligns with the principles of green chemistry. It can replace more hazardous solvents in chemical reactions, thereby reducing environmental impact and improving safety in laboratory settings. Its effectiveness as a solvent has been demonstrated in reactions involving Grignard reagents and other sensitive compounds .

Reagent and Intermediate Applications

Chemical Synthesis : TMTHF-3-NHCl serves as a versatile reagent in organic synthesis. It can be utilized to synthesize various organic intermediates and compounds. For instance, it has been reported as a key component in the production of β-keto derivatives and other complex organic molecules .

Epoxy Resin Curing Agents : The amine functional group present in TMTHF-3-NHCl allows it to act as a curing agent for epoxy resins. This application is significant in the manufacturing of durable materials used in coatings, adhesives, and composites .

Case Studies

- Epoxy Resin Formulations : Research has shown that incorporating TMTHF-3-NHCl into epoxy resin formulations enhances the mechanical properties of the cured product while maintaining low viscosity during processing. This property is crucial for applications requiring high-performance materials.

- Synthesis of Complex Organic Molecules : A study demonstrated the use of TMTHF-3-NHCl in synthesizing novel pharmaceutical compounds. The compound facilitated reactions that produced biologically active molecules with potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally related compounds to 2,2,5,5-tetramethyltetrahydrofuran-3-amine hydrochloride include tetrahydrofuran-based amines and substituted cyclic amines. Below is a detailed comparison based on structural features, physicochemical properties, and functional roles:

Table 1: Comparative Analysis of Tetrahydrofuran-Derived Amines

| Compound Name (CAS) | Molecular Weight (g/mol) | LogP | Stereochemistry | Methyl Substituents | Purity | Key Features |

|---|---|---|---|---|---|---|

| 2,2,5,5-Tetramethyltetrahydrofuran-3-amine HCl (857789-97-0) | 180 | 1.17 | Racemic | 4 (2,2,5,5) | ≥95% | High rigidity, moderate lipophilicity |

| (R)-3-Aminotetrahydrofuran HCl (1072015-52-1) | ~131* | ~0.5† | Enantiopure (R) | 0 | N/A | Lower steric hindrance |

| (S)-Tetrahydrofuran-3-amine HCl (204512-95-8) | ~131* | ~0.5† | Enantiopure (S) | 0 | N/A | Potential chiral selectivity |

| CAS 144870-96-2‡ | N/A | N/A | N/A | Likely fewer | N/A | Structural similarity: 0.97 |

*Estimated based on formula C₄H₉NO·ClH. †Estimated using fragment-based methods due to lack of experimental data. ‡High structural similarity (0.97) suggests analogous tetrahydrofuran backbone but differing substituents .

Key Findings

Structural Rigidity and Lipophilicity: The target compound’s four methyl groups at positions 2,2,5,5 confer greater steric hindrance and rigidity compared to unmethylated analogs like (R)- and (S)-3-aminotetrahydrofuran hydrochloride. This likely enhances its stability in non-polar environments, as seen in related methylated solvents such as 2,2,5,5-tetramethyltetrahydrofuran (TMTHF), which exhibits low peroxide formation and high thermal stability . The higher LogP (1.17 vs. ~0.5 for unmethylated analogs) further supports improved membrane permeability .

Stereochemical Considerations :

Unlike enantiopure analogs (e.g., CAS 1072015-52-1 and 204512-95-8), the racemic nature of the target compound may lead to divergent biological activity or crystallization behavior. Enantiopure derivatives are often preferred in drug development for specificity, but racemic mixtures can simplify synthesis .

Synthetic Accessibility :

The synthesis of methylated tetrahydrofuran amines typically involves diamine intermediates and phosphazene-based reactions, as outlined in methods for related compounds . The target compound’s purity (≥95%) suggests efficient purification protocols compared to older analogs with unspecified purity .

This indicates a favorable handling profile for industrial applications.

Vorbereitungsmethoden

Alkylation Techniques

- Alkylation is performed on tetrahydrofuran derivatives bearing bulky methyl groups at the 2 and 5 positions, which confer non-polarity and stability against peroxide formation.

- Common alkylating agents include alkyl halides or sulfonates that target the 3-position of the tetrahydrofuran ring.

- Reaction conditions often involve polar aprotic solvents or solvent-free microwave-assisted methods to enhance reaction rates and yields.

Amination Approaches

- Amination generally proceeds via nucleophilic substitution where an amine source (e.g., ammonia or primary amines) displaces a leaving group introduced during alkylation.

- Alternative methods include reductive amination using aldehyde or ketone intermediates at the 3-position, followed by reduction under mild conditions.

- The amine is then converted to the hydrochloride salt by treatment with hydrochloric acid, which improves solubility and stability.

Modern Synthetic Enhancements

- Microwave-assisted synthesis has been reported to reduce reaction times significantly while improving yields.

- Solvent-free conditions or the use of green solvents such as 2,2,5,5-tetramethyltetrahydrofuran itself are explored to enhance sustainability and reduce hazardous waste.

- The steric hindrance from the four methyl groups at positions 2 and 5 reduces side reactions and peroxide formation, improving the overall safety of the synthesis.

Comparative Data on Preparation Conditions

| Parameter | Traditional Method | Microwave-Assisted Method | Solvent-Free Method |

|---|---|---|---|

| Reaction Time | Several hours | Minutes to 1 hour | Minutes to 1 hour |

| Yield | Moderate to high (60-80%) | High (80-95%) | High (75-90%) |

| Solvent | Polar aprotic solvents (e.g., THF) | None or minimal solvent | None or minimal solvent |

| Temperature | 50-100 °C | 80-150 °C | Ambient to 100 °C |

| Purification | Crystallization, extraction | Crystallization, extraction | Crystallization, extraction |

| Safety | Moderate (peroxide risk in ethers) | Improved (less peroxide risk) | Improved (green chemistry) |

Research Findings and Notes

- The bulky methyl groups in 2,2,5,5-tetramethyltetrahydrofuran derivatives confer significant stability against peroxide formation, which is a major safety advantage over traditional ethers like tetrahydrofuran (THF).

- The amination step benefits from the reduced basicity and steric shielding around the ether oxygen, facilitating selective functionalization at the 3-position without side reactions.

- Lithium hexamethyldisilazide (LiHMDS) in combination with triethylamine and toluene has been shown to efficiently enolize related tetrahydrofuran derivatives, suggesting potential for selective functionalization strategies in the synthesis of amine derivatives.

- The hydrochloride salt form of the amine improves solubility and crystallinity, aiding in purification and storage.

Summary Table of Key Synthetic Parameters for this compound

| Aspect | Description |

|---|---|

| Molecular Formula | C8H18ClNO |

| Molecular Weight | 179.69 g/mol |

| Starting Material | 2,2,5,5-Tetramethyltetrahydrofuran |

| Alkylation Agents | Alkyl halides or sulfonates |

| Amination Reagents | Ammonia, primary amines, or reductive amination agents |

| Reaction Medium | Polar aprotic solvents, microwave, or solvent-free |

| Temperature Range | Ambient to 150 °C |

| Reaction Time | Minutes to several hours |

| Product Form | Hydrochloride salt |

| Key Advantages | High stability, low peroxide formation, high selectivity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,2,5,5-tetramethyltetrahydrofuran-3-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, tetrachlorophosphazene intermediates can react with diamines in tetrahydrofuran (THF) under inert conditions, with triethylamine (Et3N) as a base to neutralize HCl byproducts. Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating high-purity products . Hydrochloride salt formation is achieved by treating the free amine with HCl, often under controlled pH and temperature to prevent decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (<sup>1</sup>H, <sup>13</sup>C) to confirm proton environments and carbon frameworks. Infrared (IR) spectroscopy can identify functional groups (e.g., amine N–H stretches at ~3300 cm<sup>-1</sup>). X-ray crystallography is recommended for unambiguous structural confirmation, as demonstrated in related tetramethyltetrahydrofuran derivatives . Elemental analysis (C, H, N) and mass spectrometry (MS) further validate purity.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in solubility data for this compound across different solvent systems?

- Methodological Answer : Systematic solubility studies in polar aprotic (e.g., DMSO, DMF), protic (e.g., methanol, water), and non-polar solvents (e.g., THF, toluene) should be conducted using gravimetric or UV-Vis methods. Evidence suggests that bio-derived solvents like 2,2,5,5-tetramethyltetrahydrofuran (TMTHF) may enhance solubility due to structural similarity, but polar additives (e.g., 1–5% HCl) might be required to stabilize the hydrochloride salt .

Q. How does steric hindrance from the tetramethyl groups impact reactivity in catalytic or coupling reactions?

- Methodological Answer : The bulky tetramethyl substituents may hinder nucleophilic attack or coordination with metal catalysts. To mitigate this, researchers should optimize reaction temperatures (e.g., 50–80°C for SN2 reactions) and use bulky ligands (e.g., XPhos) in cross-coupling reactions. Computational modeling (DFT) can predict steric effects on transition states, while kinetic studies under varying steric environments (e.g., comparing with non-methylated analogs) provide empirical validation .

Q. What are the best practices for analyzing degradation products under acidic or oxidative conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS monitoring can identify degradation pathways. For oxidative conditions, use radical initiators (e.g., AIBN) and track peroxide formation via iodometric titration. Acidic hydrolysis products (e.g., tetramethyltetrahydrofuran fragments) require GC-MS or LC-NMR for structural elucidation .

Methodological Challenges and Solutions

Q. How can researchers address discrepancies in crystallographic data between synthetic batches?

- Methodological Answer : Polymorphism or solvate formation may cause variability. Standardize crystallization conditions (solvent, cooling rate, seeding) and use differential scanning calorimetry (DSC) to detect polymorphic transitions. Single-crystal X-ray diffraction (SCXRD) of multiple batches is essential to confirm lattice consistency .

Q. What strategies improve the reproducibility of hydrochloride salt formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.